3-Aminopyrazole
Overview
Description
3-Aminopyrazole is a heterocyclic organic compound that features a pyrazole ring with an amino group attached at the third position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of the amino group enhances the compound’s ability to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
3-Aminopyrazole, also known as 1H-pyrazol-5-amine, has been identified to interact with several targets. One of the primary targets is the receptor tyrosine kinase AXL . AXL is a promising target for anticancer drug discovery . Another target of this compound is microtubules, which are essential for proper chromosomal separation during cell division .
Mode of Action
This compound derivatives have been found to inhibit AXL enzymatic activity . They bind tightly with the AXL protein, resulting in the inhibition of AXL signaling . In the case of microtubules, this compound analogues selectively target them, affecting their function .
Biochemical Pathways
The biochemical pathways affected by this compound involve the AXL signaling pathway and the mitotic spindle formation process. The inhibition of AXL signaling can suppress cell proliferation, reverse epithelial-mesenchymal transition, and impede cancer cell migration and invasion . The interaction with microtubules can disrupt the formation of the mitotic spindle, affecting cell division .
Result of Action
The inhibition of AXL signaling and disruption of microtubule function by this compound can lead to the suppression of cell proliferation and the impediment of cancer cell migration and invasion . This makes this compound a potential candidate for anticancer drug discovery .
Biochemical Analysis
Biochemical Properties
3-Aminopyrazole has been found to interact with various enzymes and proteins. For instance, it has been reported to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . The nature of these interactions often involves hydrogen bonding .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been reported to have potent cytotoxicity against all tested human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to form hydrogen bonds with other biomolecules . It can also influence enzyme activity, either through inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization . Another method includes the use of palladium-catalyzed four-component coupling reactions involving terminal alkynes, hydrazine, carbon monoxide, and aryl iodides . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized synthetic routes to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, nitroso derivatives, and hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminopyrazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at the fourth position.
5-Aminopyrazole: Features the amino group at the fifth position, leading to distinct chemical and biological properties compared to this compound.
3,5-Diaminopyrazole:
Uniqueness of this compound: The unique positioning of the amino group in this compound allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development . Its versatility in chemical reactions and wide range of applications further highlight its importance in various scientific fields .
Properties
IUPAC Name |
1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRJMXHNUAPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Record name | 3-amino-1H-pyrazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171229 | |
Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-80-0 | |
Record name | 1H-Pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazol-3-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1820-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Aminopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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